molecular formula C10H12N2O B8294621 5-(Pyridin-2-ylmethyl)pyrrolidin-2-one

5-(Pyridin-2-ylmethyl)pyrrolidin-2-one

Cat. No. B8294621
M. Wt: 176.21 g/mol
InChI Key: NLRAYXRYJADIBE-UHFFFAOYSA-N
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Patent
US08912329B2

Procedure details

5-(Pyridin-2-ylmethyl)pyrrolidin-2-one is synthesized from pyrrolidine-2,5-dione and 2-(bromomethyl)pyridine according to S. Lebrun et al. (Tetrahedron Asymmetry 2003, 14, 2625-2632).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=O)[CH2:4][CH2:3][C:2]1=[O:7].Br[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1>>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH2:9][CH:5]1[NH:1][C:2](=[O:7])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CC1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.